molecular formula C10H18N2O3 B8313400 2-(3-Amino-2-oxo-piperidin-1-yl)-propionic acid ethyl ester

2-(3-Amino-2-oxo-piperidin-1-yl)-propionic acid ethyl ester

Cat. No. B8313400
M. Wt: 214.26 g/mol
InChI Key: YPCMSWHJWNRAMV-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

2-(3-Amino-2-oxo-piperidin-1-yl)-propionic acid ethyl ester was prepared using method 804 substituting 2-[3,3-bis(tert-butoxycarbonylamino)-2-oxo-piperidin-1-yl]-propionic acid ethyl ester for {1-[5-(4′-{2-[1-(2-methoxycarbonylamino-3-methyl-butyryl)-pyrrolidin-2-yl]-3H-imidazol-4-yl}-biphenyl-4-yl)-1H-imidazol-2-ylmethyl]-2-oxo-piperidin-3-yl}-carbamic acid tert-butyl ester. C10H18N2O3 calculated 214.2 observed [M+1]+215.2; rt=1.21 min.
Name
2-[3,3-bis(tert-butoxycarbonylamino)-2-oxo-piperidin-1-yl]-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{1-[5-(4′-{2-[1-(2-methoxycarbonylamino-3-methyl-butyryl)-pyrrolidin-2-yl]-3H-imidazol-4-yl}-biphenyl-4-yl)-1H-imidazol-2-ylmethyl]-2-oxo-piperidin-3-yl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:30])[CH:5]([N:7]1[CH2:12][CH2:11][CH2:10][C:9](NC(OC(C)(C)C)=O)([NH:13]C(OC(C)(C)C)=O)[C:8]1=[O:29])[CH3:6])[CH3:2].C(OC(=O)NC1CCCN(CC2NC(C3C=CC(C4C=CC(C5NC(C6CCCN6C(=O)C(NC(OC)=O)C(C)C)=NC=5)=CC=4)=CC=3)=CN=2)C1=O)(C)(C)C>>[CH2:1]([O:3][C:4](=[O:30])[CH:5]([N:7]1[CH2:12][CH2:11][CH2:10][CH:9]([NH2:13])[C:8]1=[O:29])[CH3:6])[CH3:2]

Inputs

Step One
Name
2-[3,3-bis(tert-butoxycarbonylamino)-2-oxo-piperidin-1-yl]-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)N1C(C(CCC1)(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)=O)=O
Step Two
Name
{1-[5-(4′-{2-[1-(2-methoxycarbonylamino-3-methyl-butyryl)-pyrrolidin-2-yl]-3H-imidazol-4-yl}-biphenyl-4-yl)-1H-imidazol-2-ylmethyl]-2-oxo-piperidin-3-yl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(N(CCC1)CC=1NC(=CN1)C1=CC=C(C=C1)C1=CC=C(C=C1)C=1NC(=NC1)C1N(CCC1)C(C(C(C)C)NC(=O)OC)=O)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rt=1.21 min.
Duration
1.21 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)N1C(C(CCC1)N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.